molecular formula C8H6N2O3 B15309379 2-Isocyano-1-methoxy-4-nitrobenzene CAS No. 1983-95-5

2-Isocyano-1-methoxy-4-nitrobenzene

Cat. No.: B15309379
CAS No.: 1983-95-5
M. Wt: 178.14 g/mol
InChI Key: ZJZZTWHYNNWBJP-UHFFFAOYSA-N
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Description

2-Isocyano-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is a derivative of benzene, featuring an isocyano group (-NC) at the second position, a methoxy group (-OCH3) at the first position, and a nitro group (-NO2) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-1-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-methoxybenzene (anisole) to form 1-methoxy-4-nitrobenzene. This intermediate is then subjected to a reaction with phosgene (COCl2) to introduce the isocyano group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.

    Substitution: Halogenating agents like chlorine (Cl2) can substitute hydrogen atoms on the benzene ring.

Major Products Formed

    Oxidation: 2-Isocyano-1-carboxy-4-nitrobenzene.

    Reduction: 2-Isocyano-1-methoxy-4-aminobenzene.

    Substitution: 2-Chloro-1-methoxy-4-nitrobenzene.

Mechanism of Action

The mechanism of action of 2-Isocyano-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyano-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.

Properties

CAS No.

1983-95-5

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-isocyano-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H6N2O3/c1-9-7-5-6(10(11)12)3-4-8(7)13-2/h3-5H,2H3

InChI Key

ZJZZTWHYNNWBJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-]

Origin of Product

United States

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